Stereochemical Identity Verification: Optical Rotation of Boc-D-Orn(Z)-OH vs. Boc-L-Orn(Z)-OH
The optical rotation of Boc-D-Orn(Z)-OH is a definitive analytical marker distinguishing it from its L-isomer, Boc-L-Orn(Z)-OH (CAS 2480-93-5). The D-isomer exhibits a specific optical rotation of -15° (c=2 in MeOH), while the L-isomer's rotation is reported as -2.5°±1° (c=2 in AcOH) . This significant difference in magnitude and the distinct solvent systems used for measurement (MeOH vs. AcOH) are critical for confirming enantiomeric purity and preventing misidentification during inventory management and quality control, which could lead to the synthesis of an incorrect peptide diastereomer .
L-isomer: −2.5°±1° (c=2, AcOH)
| Evidence Dimension | Optical Rotation |
|---|---|
| Target Compound Data | -15° (c=2 in MeOH) |
| Comparator Or Baseline | Boc-L-Orn(Z)-OH: -2.5°±1° (c=2 in AcOH) |
| Quantified Difference | Absolute value differs by 12.5°; solvent system differs |
| Conditions | Measured at 20°C |
Why This Matters
Confirmation of enantiomeric identity via optical rotation prevents the use of the wrong stereoisomer, which would alter the target peptide's bioactivity and PK/PD profile.
